molecular formula C9H9N3O2 B2886275 3,5-Dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid CAS No. 1443279-03-5

3,5-Dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Cat. No.: B2886275
CAS No.: 1443279-03-5
M. Wt: 191.19
InChI Key: ORTJJHRRGGVNMN-UHFFFAOYSA-N
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Description

3,5-Dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid (CAS 1443279-03-5) is a high-value heterocyclic building block in medicinal chemistry. This compound features a pyrazolo[1,5-a]pyrimidine core, recognized as a privileged scaffold in the rational design of combinatorial libraries and the discovery of new therapeutic agents . Its rigid, planar structure serves as a versatile template for constructing novel molecules targeting a range of biological pathways. The primary research value of this compound lies in its application as a precursor for the synthesis of potent protein kinase inhibitors (PKIs) . Protein kinases are critical enzymes in cellular signaling and are prominent targets in targeted cancer therapy . Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have demonstrated significant inhibitory effects on kinases such as EGFR, B-Raf, MEK, and CK2 , which are implicated in cancers like non-small cell lung cancer (NSCLC) and melanoma . The carboxylic acid functional group at the 7-position allows for further synthetic derivatization, enabling researchers to explore structure-activity relationships (SAR) and optimize the pharmacological properties of potential drug candidates . These compounds typically act as ATP-competitive inhibitors , binding to the active site of kinase enzymes and disrupting the phosphorylation processes that drive oncogenic signaling cascades . The structural versatility of the core scaffold also allows for the development of allosteric inhibitors . As such, this compound is an essential intermediate for researchers working in anticancer drug discovery, enzyme inhibition studies, and the development of targeted molecular therapies.

Properties

IUPAC Name

3,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-5-4-10-12-7(9(13)14)3-6(2)11-8(5)12/h3-4H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORTJJHRRGGVNMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3,5-dimethylpyrazole with a suitable pyrimidine derivative under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or methanol, with catalysts like hydrochloric acid or sodium hydroxide to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Functionalization Reactions

The functionalization of 3,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid can be achieved through several electrophilic substitution reactions:

  • Nitration and Halogenation : Electrophilic aromatic substitution reactions allow for the introduction of nitro and halogen groups at specific positions on the aromatic system. For example, nitration at position 3 has been reported to occur readily without affecting other substituents .

  • Formylation Reactions : The introduction of formyl groups can be performed using Vilsmeier-Haack conditions, which allow for selective functionalization at highly nucleophilic positions .

Reaction Conditions and Yields

The following table summarizes key reaction conditions and yields for various transformations involving this compound:

Reaction TypeConditionsYield (%)References
Cyclization with electrophilesMicrowave irradiation~90
Nitration (position 3)Room temperatureGood
HalogenationN-halosuccinimides at RTHigh
FormylationVilsmeier-Haack conditionsModerate

Structural Characterization

The structural characterization of synthesized compounds is crucial for confirming their identities and understanding their reactivity. Techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Both 1H^{1}H and 13C^{13}C NMR are employed to elucidate the structure and confirm the regioselectivity of products.

  • Mass Spectrometry : This technique is used to validate molecular weights and structural features.

  • X-ray Crystallography : Provides definitive structural confirmation of crystalline products.

These methods collectively ensure that the synthesized compounds match the expected structures based on reaction pathways.

Scientific Research Applications

Chemistry: 3,5-Dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology and Medicine: This compound has shown potential as an inhibitor of various enzymes and receptors, making it a candidate for the development of new pharmaceuticals. It has been studied for its anticancer, anti-inflammatory, and antimicrobial properties.

Industry: In the material science field, this compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its photophysical properties.

Mechanism of Action

The mechanism of action of 3,5-Dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival. This inhibition can lead to the suppression of tumor growth in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of 3,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid with structurally analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Molecular Formula Key Properties/Activities References
This compound C3: CH₃; C5: CH₃; C7: COOH C₉H₉N₃O₂ High polarity, potential for conjugation
7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives (e.g., 6k, 6l) C7: CF₃; C3/C5: aryl/amine Varies Pim1 kinase inhibition (IC₅₀ = 18–27 nM)
N-(4-fluorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine C7: NH(C₆H₄F); C3/C5: CH₃ C₂₁H₁₉FN₄O Enhanced cellular permeability due to lipophilic aryl groups
DPA-714 (Pyrazolo[1,5-a]pyrimidine acetamide) C3: CH₂CONEt₂; C7: CF₃; C2: aryl C₂₀H₂₂F₃N₃O₂ Translocator protein (TSPO) ligand for imaging
5,7-Disubstituted pyrazolo[1,5-a]pyrimidines (e.g., antitumor agents) C5: NH₂; C7: aryl Varies Anticancer activity (IC₅₀ < 10 µM)

Key Differences and Research Findings

Substituent Effects on Bioactivity

  • The carboxylic acid group in this compound distinguishes it from most derivatives, which typically feature amines (e.g., 7-NH₂), trifluoromethyl groups (e.g., 7-CF₃), or aryl moieties at C7 . While 7-CF₃ derivatives (e.g., 6k, 6l) show potent kinase inhibition, the carboxylic acid analog may favor interactions with polar enzyme pockets or metal ions in catalytic sites .
  • Lipophilicity : Compounds like DPA-714 (logP ~3.5) and aryl-substituted derivatives exhibit higher membrane permeability compared to the carboxylic acid analog (logP ~1.2), making them more suitable for central nervous system (CNS) targeting .

Synthetic Accessibility The synthesis of this compound involves cyclocondensation of 3-amino-1H-pyrazole derivatives with activated carbonyl intermediates, whereas 7-CF₃ analogs require Pd-catalyzed Suzuki–Miyaura cross-coupling or SNAr reactions for functionalization .

Biological Activity

3,5-Dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a fused pyrazole and pyrimidine ring structure, which is significant for its biological properties. It is synthesized through various methods, including the cyclization of 3,5-dimethylpyrazole with pyrimidine derivatives under acidic or basic conditions. Common solvents used include ethanol and methanol, often in the presence of catalysts like hydrochloric acid or sodium hydroxide.

Anticancer Properties

Research has indicated that this compound exhibits promising anticancer activity. It functions as an inhibitor of certain kinases involved in cell proliferation and survival pathways. This inhibition can suppress tumor growth in various cancer cell lines, making it a candidate for cancer therapy .

Anti-inflammatory Effects

The compound has shown potential anti-inflammatory properties by inhibiting specific enzymes involved in inflammatory processes. Its ability to modulate inflammatory pathways suggests it could be beneficial in treating inflammatory diseases .

Antimicrobial Activity

Studies have reported that this compound possesses antimicrobial properties against various pathogens. Its effectiveness against bacteria and fungi highlights its potential as a therapeutic agent in infectious diseases .

Other Biological Activities

In addition to anticancer and antimicrobial effects, this compound has been investigated for its roles in:

  • Antidepressant effects.
  • Analgesic properties.
  • Antipyretic activities.
  • Potential use in treating sleep disorders .

The mechanism by which this compound exerts its biological effects primarily involves its interaction with molecular targets such as kinases. By binding to the active sites of these enzymes, it disrupts signaling pathways critical for cancer cell survival and proliferation. This action leads to reduced tumor growth and enhanced apoptosis in cancer cells .

Comparative Analysis with Similar Compounds

A comparative analysis reveals that this compound has unique electronic and steric properties that enhance its biological activity compared to other pyrazolo-pyrimidine derivatives. For instance:

Compound NameAnticancer ActivityAnti-inflammatory ActivityAntimicrobial Activity
This compoundHighModerateHigh
5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acidModerateLowModerate
Ethyl 2,5-dimethylpyrazolo[1,5-a]pyridine-3-carboxylateLowModerateLow

This table illustrates the superior activity of this compound in various biological assays.

Case Studies

Recent studies have highlighted the efficacy of this compound in specific cancer types. For example:

  • In vitro studies demonstrated significant cytotoxicity against MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cells when combined with doxorubicin. The combination therapy showed a synergistic effect that enhances overall treatment efficacy while minimizing side effects .
  • Another study indicated its potential as an inhibitor of Janus kinase 2 (JAK2), which is implicated in several hematological malignancies. The compound's ability to inhibit JAK2 signaling pathways suggests a targeted approach to treating these cancers .

Q & A

Basic: What are the standard synthetic routes for 3,5-Dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves multi-step reactions starting with cyclization of precursors such as ethyl cyanoacetate derivatives. Key steps include:

  • Cyclocondensation : Reacting aminopyrazole derivatives with β-ketoesters under reflux conditions in ethanol or methanol .
  • Hydrolysis : Converting ester intermediates (e.g., ethyl 2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylate) to the carboxylic acid via acid- or base-mediated hydrolysis .
    Optimization strategies :
    • Temperature control : Microwave-assisted synthesis can reduce reaction time and improve yield compared to traditional reflux .
    • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance regioselectivity in substitutions .
    • Catalysts : Use of Lewis acids (e.g., ZnCl₂) to accelerate cyclization .

Advanced: How can computational methods aid in predicting the reactivity and regioselectivity of substitutions in this compound?

Answer:
Computational approaches such as density functional theory (DFT) and molecular docking can:

  • Predict electron-deficient regions for electrophilic substitutions by analyzing frontier molecular orbitals .
  • Simulate transition states to identify kinetically favored reaction pathways (e.g., C-3 vs. C-7 substitution) .
  • Validate experimental NMR/X-ray data by comparing computed vs. observed bond lengths and angles .
    Example : Quantum mechanical calculations for pyrazolo[1,5-a]pyrimidines revealed that methyl groups at C-3 and C-5 stabilize the core structure, directing electrophiles to C-7 .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Assigns proton environments and confirms substituent positions (e.g., methyl groups at C-3/C-5 and carboxylic acid at C-7). Discrepancies between calculated and observed shifts (Δ < 0.1 ppm) validate purity .
  • HRMS (ESI) : Confirms molecular weight (e.g., [M+H]+ for C₁₁H₁₁N₃O₂: calcd 254.1042, found 254.1039) .
  • HPLC : Monitors reaction progress and quantifies impurities (<2% for pharmaceutical-grade material) .

Advanced: How to resolve contradictions in biological activity data across different studies?

Answer:
Contradictions often arise from variations in:

  • Assay conditions : pH, temperature, or solvent (DMSO vs. aqueous buffers) can alter compound stability .
  • Structural analogs : Subtle differences (e.g., ester vs. carboxylic acid derivatives) impact target binding .
    Methodological solutions :
    • Dose-response standardization : Use IC₅₀ values normalized to control assays .
    • Meta-analysis : Apply statistical tools (e.g., ANOVA) to compare datasets, accounting for experimental variables .
    • Target validation : Confirm binding via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Basic: What are the key structural features influencing its pharmacological potential?

Answer:
Critical structural attributes include:

  • Carboxylic acid group : Enhances solubility and enables salt formation for improved bioavailability .
  • Methyl groups at C-3/C-5 : Increase lipophilicity, facilitating membrane penetration .
  • Pyrazolopyrimidine core : Mimics purine bases, allowing interaction with kinase ATP-binding pockets .
    Supporting data :
PropertyValueSource
Molecular formulaC₁₁H₁₁N₃O₂
Calculated logP1.8
Hydrogen bond donors2 (COOH and NH)

Advanced: What strategies optimize yield in multi-step syntheses, considering competing side reactions?

Answer:

  • Protecting groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) to prevent undesired substitutions .
  • Flow chemistry : Minimizes side reactions by precise control of residence time and temperature .
  • Design of Experiments (DoE) : Statistical screening (e.g., factorial design) identifies critical parameters (e.g., catalyst loading, solvent ratio) .
    Case study : Optimizing the hydrolysis of ethyl esters to carboxylic acids achieved 92% yield using 2M HCl at 80°C for 4 hours, compared to 75% yield with NaOH due to saponification side reactions .

Basic: How to design experiments to assess its stability under various pH and temperature conditions?

Answer:

  • Accelerated stability studies : Incubate the compound in buffers (pH 1–12) at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC .
  • Thermogravimetric analysis (TGA) : Determines decomposition temperature (Td) under nitrogen atmosphere .
  • Light exposure testing : Use ICH Q1B guidelines to evaluate photostability under UV/visible light .

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